4-Methoxycinnamaldehyde 4-Methoxycinnamaldehyde 3-(4-Methoxyphenyl)-2-propenal is a member of cinnamaldehydes.
4-Methoxycinnamaldehyde is a natural product found in Agastache rugosa and Artemisia annua with data available.
Brand Name: Vulcanchem
CAS No.: 24680-50-0
VCID: VC21101047
InChI: InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+
SMILES: COC1=CC=C(C=C1)C=CC=O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

4-Methoxycinnamaldehyde

CAS No.: 24680-50-0

Cat. No.: VC21101047

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxycinnamaldehyde - 24680-50-0

Specification

CAS No. 24680-50-0
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name (E)-3-(4-methoxyphenyl)prop-2-enal
Standard InChI InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+
Standard InChI Key AXCXHFKZHDEKTP-NSCUHMNNSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C=O
SMILES COC1=CC=C(C=C1)C=CC=O
Canonical SMILES COC1=CC=C(C=C1)C=CC=O
Boiling Point 160.00 °C. @ 3.00 mm Hg
Melting Point 58 - 59 °C

Introduction

Chemical Properties and Structure

Molecular Composition and Structural Elements

4-Methoxycinnamaldehyde has the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.1852 g/mol . The compound features a phenyl ring with a methoxy group (-OCH₃) at the para position, connected to a propenal group that contains an α,β-unsaturated aldehyde functionality. This structural arrangement creates a conjugated system that influences its reactivity and chemical behavior.

The compound's structure can be represented as follows:

  • A benzene ring with a methoxy substitution at the para position

  • A trans-configured carbon-carbon double bond connecting the aromatic ring to an aldehyde group

  • The resulting conjugated system that extends from the aromatic ring through the double bond to the carbonyl group

Chemical Identifiers and Nomenclature

4-Methoxycinnamaldehyde is registered with the CAS Registry Number 1963-36-6 and has the IUPAC Standard InChIKey AXCXHFKZHDEKTP-NSCUHMNNSA-N . The compound is known by several alternative names in scientific literature:

  • para-Methoxy cinnamic aldehyde

  • p-Methoxycinnamaldehyde

  • p-Methoxy cinnamic aldehyde

  • 2-Propenal, 3-(4-methoxyphenyl)-

  • Cinnamaldehyde, p-methoxy-

  • 4-Methoxycinnamic aldehyde

  • 3-(4-Methoxyphenyl)-2-propenal

  • p-Metoxy Cinnamaldehyde

The diversity of nomenclature reflects its importance across different fields of chemistry and the various contexts in which it is studied and utilized.

Physical Properties

Phase Change Characteristics

4-Methoxycinnamaldehyde exhibits notable thermophysical properties that are relevant to its handling, storage, and applications in various fields. According to thermodynamic studies, the compound has a measured enthalpy of fusion (ΔfusH) of 4.54 kcal/mol at a temperature of 332.7 K (approximately 59.7°C) . This enthalpy value represents the energy required to transform the compound from its solid state to liquid state at its melting point.

The relatively high melting point (approximately 59.7°C) indicates that 4-methoxycinnamaldehyde exists as a solid at room temperature, which has implications for its storage, handling, and formulation in various applications. The enthalpy of fusion value provides crucial information for processes involving phase transitions of this compound, particularly in industrial applications and pharmaceutical formulations.

Thermodynamic Properties

The thermodynamic properties of 4-methoxycinnamaldehyde have been studied by researchers including Temprado, Roux, and Chickos, who published their findings in the Journal of Thermal Analysis and Calorimetry in 2008 . Their work on "Some thermophysical properties of several solid aldehydes" included detailed analysis of 4-methoxycinnamaldehyde among other related compounds.

Table 1: Thermophysical Properties of 4-Methoxycinnamaldehyde

PropertyValueUnitReference
Enthalpy of fusion (ΔfusH)4.54kcal/molTemprado, Roux, et al., 2008
Melting point332.7K (59.7°C)Temprado, Roux, et al., 2008

These thermodynamic parameters are essential for understanding the behavior of 4-methoxycinnamaldehyde in various chemical processes and formulations. They also provide valuable information for designing efficient synthesis methods and purification procedures for this compound.

Synthesis and Preparation Methods

Traditional Synthesis Approaches

The synthesis of 4-methoxycinnamaldehyde typically involves aldol condensation reactions, similar to those used for related cinnamaldehyde derivatives. While the search results don't provide specific synthesis methods for 4-methoxycinnamaldehyde, we can draw insights from the synthesis approaches used for similar compounds such as 3-hydroxy-4-methoxycinnamaldehyde.

Traditional methods for synthesizing cinnamaldehyde derivatives often employ aldol condensation reactions between appropriately substituted benzaldehydes and acetaldehyde or similar two-carbon fragments. For 4-methoxycinnamaldehyde, this would likely involve the condensation of 4-methoxybenzaldehyde (p-anisaldehyde) with acetaldehyde in the presence of a basic catalyst.

Green Synthesis Methods

Recent advances in green chemistry have led to the development of more environmentally friendly synthesis methods for cinnamaldehyde derivatives. For instance, a recent study published in 2025 describes an efficient green synthesis approach for 3-hydroxy-4-methoxycinnamaldehyde using a calcium oxide-ethanol heterogeneous system . This method replaces traditional sodium hydroxide catalysts with calcium oxide, which serves both as a base catalyst and as a reagent that removes water formed during the reaction, thus shifting the equilibrium toward product formation.

While this specific method is for a related compound (3-hydroxy-4-methoxycinnamaldehyde), the principles could potentially be adapted for the synthesis of 4-methoxycinnamaldehyde. The approach achieved a significantly improved yield of 85.2% for the related compound, suggesting that similar green chemistry approaches could be valuable for 4-methoxycinnamaldehyde synthesis as well .

The key advantages of such green synthesis approaches include:

  • Reduced environmental impact through the elimination of aqueous waste streams

  • Higher product yields through equilibrium shifting

  • Use of more environmentally benign reagents and solvents

  • Potential for industrial scale-up with reduced environmental footprint

Chemical Reactions

Reactivity Profile

4-Methoxycinnamaldehyde contains several reactive functional groups that determine its chemical behavior. The most notable reactive sites include:

  • The aldehyde group (-CHO), which can participate in nucleophilic addition reactions

  • The α,β-unsaturated system, which can undergo both nucleophilic and electrophilic additions

  • The methoxy group (-OCH₃), which influences the electron density of the aromatic ring and can participate in certain substitution reactions

Due to these structural features, 4-methoxycinnamaldehyde can undergo various transformations including oxidation, reduction, conjugate addition, and condensation reactions.

Significant Reaction Types

Several significant reaction types are characteristic of 4-methoxycinnamaldehyde:

Oxidation Reactions: The aldehyde group can be oxidized to form 4-methoxycinnamic acid. This transformation can be accomplished using various oxidizing agents and is an important reaction for converting 4-methoxycinnamaldehyde into other useful derivatives.

Reduction Reactions: The aldehyde group and/or the carbon-carbon double bond can be reduced to form 4-methoxycinnamyl alcohol or related reduced derivatives. Selective reduction conditions can target either the aldehyde or the double bond selectively.

Condensation Reactions: The aldehyde group can participate in various condensation reactions, including further aldol condensations, Schiff base formation with amines, and other carbonyl condensation reactions.

Michael Addition: The α,β-unsaturated system can undergo conjugate (Michael) addition reactions with various nucleophiles, leading to functionalized derivatives.

These reactions form the basis for the use of 4-methoxycinnamaldehyde as a versatile building block in organic synthesis and for the preparation of various derivatives with potential biological activities.

Biological Activities

Anticancer Properties

4-Methoxycinnamaldehyde has demonstrated significant anticancer properties through various mechanisms. Research suggests that this compound can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in certain cancer cell lines. The specific mechanisms may involve modulation of signaling pathways that regulate cell survival, proliferation, and apoptosis.

Antimicrobial Properties

4-Methoxycinnamaldehyde, like other cinnamaldehyde derivatives, exhibits antimicrobial properties against various pathogens. These antimicrobial effects may be attributed to the compound's ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with quorum sensing mechanisms in bacteria.

The compound has shown activity against both gram-positive and gram-negative bacteria, as well as certain fungal species. These properties suggest potential applications in antimicrobial formulations, food preservation, and as leads for the development of new antimicrobial agents.

Anti-inflammatory Properties

There is evidence suggesting that 4-methoxycinnamaldehyde possesses anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The anti-inflammatory activity of 4-methoxycinnamaldehyde adds to its potential therapeutic value, particularly for conditions with an inflammatory component. Further research is needed to fully elucidate the mechanisms underlying these anti-inflammatory effects and to explore their potential clinical applications.

Research Applications and Case Studies

Pharmaceutical Research Applications

4-Methoxycinnamaldehyde has been investigated for various pharmaceutical applications, leveraging its biological activities. Research in this area has focused on developing formulations or derivatives that enhance the compound's bioavailability, specificity, and efficacy for potential therapeutic use.

The compound's anticancer, antimicrobial, and anti-inflammatory properties make it a promising candidate for pharmaceutical research. Studies have explored its potential as a lead compound for drug development, particularly for conditions where these biological activities could be beneficial.

Food Science and Preservation Applications

The antimicrobial properties of 4-methoxycinnamaldehyde suggest potential applications in food science and preservation. Research has investigated its use as a natural preservative, particularly for foods susceptible to microbial spoilage.

Studies have examined the efficacy of 4-methoxycinnamaldehyde against food-borne pathogens and spoilage microorganisms, as well as its compatibility with various food matrices. The compound's natural origin (as a derivative of compounds found in plants) may make it appealing for applications where natural preservatives are preferred.

Synthetic Chemistry Applications

In synthetic chemistry, 4-methoxycinnamaldehyde serves as a versatile building block for the synthesis of more complex molecules. Its reactive functional groups allow for various transformations, making it valuable in the preparation of compounds with potential biological activities or other useful properties.

Research in this area has focused on developing efficient synthetic routes using 4-methoxycinnamaldehyde as a starting material or intermediate, as well as exploring novel reactions and transformations of this compound.

Comparison with Related Compounds

Structural Analogues

4-Methoxycinnamaldehyde belongs to a family of structurally related compounds that include cinnamaldehyde (the parent compound) and various substituted cinnamaldehydes. Key structural analogues include:

  • Cinnamaldehyde (3-phenyl-2-propenal): The parent compound, lacking the methoxy substitution

  • 3-Hydroxy-4-methoxycinnamaldehyde: Contains both hydroxy and methoxy substituents on the aromatic ring

  • Other methoxy-substituted cinnamaldehydes (e.g., 3-methoxycinnamaldehyde, 3,4-dimethoxycinnamaldehyde)

These structural differences result in variations in physical properties, chemical reactivity, and biological activities among these compounds.

Comparative Properties and Activities

The different substitution patterns among cinnamaldehyde derivatives lead to distinct properties and activities:

Table 2: Comparison of 4-Methoxycinnamaldehyde with Related Compounds

CompoundKey Structural FeatureNotable PropertiesReference
4-MethoxycinnamaldehydeMethoxy group at para positionAnticancer, antimicrobial, and anti-inflammatory activities ,
CinnamaldehydeNo substituents on aromatic ringAntimicrobial, insecticidal properties; used in fragrances and flavoringsInferred
3-Hydroxy-4-methoxycinnamaldehydeHydroxy at meta and methoxy at para positionsEmerging green synthesis methods; potential pharmaceutical intermediate

The methoxy substitution in 4-methoxycinnamaldehyde alters its electronic properties compared to cinnamaldehyde, potentially enhancing certain biological activities while modifying its chemical reactivity. The location and nature of substituents on the aromatic ring play crucial roles in determining the specific properties and activities of these compounds.

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